molecular formula C12H10BrNO2 B6195936 methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate CAS No. 2680532-26-5

methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate

Cat. No.: B6195936
CAS No.: 2680532-26-5
M. Wt: 280.12 g/mol
InChI Key: QYWSKPQYWDTTIL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate (CAS 2680532-26-5) is a chemical intermediate with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . This compound is of significant interest in agricultural chemistry research, particularly in the synthesis and development of new diamide insecticides . Recent patent research highlights its utility in creating compounds for controlling diamide-resistant pests, including resistant populations of Lepidoptera . These novel diamides target the ryanodine receptor (RyR) in insects, a mechanism classified as IRAC Mode of Action Group 28, leading to uncontrolled calcium release from muscle cells and eventual pest mortality . The presence of the bromo substituent and the unique 1-cyanocyclopropyl group on the benzoate core structure makes this reagent a valuable building block for designing potent active ingredients that can overcome known resistance mechanisms in pest populations . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory research by qualified professionals. The compound should be handled with appropriate safety precautions and stored as recommended by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680532-26-5

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H10BrNO2/c1-16-11(15)9-3-2-8(13)6-10(9)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3

InChI Key

QYWSKPQYWDTTIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C2(CC2)C#N

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies for Methyl 4 Bromo 2 1 Cyanocyclopropyl Benzoate

Retrosynthetic Analysis of the 4-bromo-2-(1-cyanocyclopropyl)benzoate Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors, thereby mapping out a potential synthetic route. For methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate, the analysis focuses on several key structural features: the cyanocyclopropyl group, the 1,2,4-substitution pattern on the benzene (B151609) ring, and the bromo and cyano functionalities.

Disconnections Targeting the Cyclopropyl (B3062369) Moiety

The most prominent feature for disconnection is the bond connecting the quaternary carbon of the cyclopropane (B1198618) ring to the aromatic core. This C-C bond disconnection points to a precursor where the cyclopropane ring is formed on a pre-functionalized benzene ring. A logical precursor is a derivative of methyl 4-bromo-2-methylbenzoate. Specifically, a benzylic halide, such as methyl 4-bromo-2-(bromomethyl)benzoate, serves as an ideal electrophilic precursor for the construction of the cyclopropane ring.

A further disconnection of the cyclopropane ring itself suggests a reaction between a compound with an activated methylene (B1212753) group (a carbon flanked by two electron-withdrawing groups) and a 1,2-dielectrophile. In this case, the activated methylene precursor would be methyl 4-bromo-2-(cyanomethyl)benzoate, which can be reacted with a C2 synthon like 1,2-dibromoethane (B42909) to form the three-membered ring. This establishes a clear and plausible pathway from a simple toluene (B28343) derivative.

Strategies for Ortho-Substitution Pattern Formation on the Benzoate (B1203000) Core

The target molecule possesses a 1,2,4-trisubstituted aromatic ring. The relationship between the methyl ester and the cyclopropyl group is ortho, while the bromo group is para to the cyclopropyl precursor (a methyl group) and meta to the ester. Achieving this specific substitution pattern is critical.

A highly effective strategy is to begin with a starting material where the desired substitution is already established. 4-Bromo-2-methylbenzoic acid is an ideal starting material as it contains the correct arrangement of the bromo and methyl groups. chemicalbook.comgoogle.com Esterification of this acid to its methyl ester, methyl 4-bromo-2-methylbenzoate, provides the core scaffold upon which the cyclopropyl moiety can be built. google.com This approach avoids complex and potentially low-yielding aromatic substitution reactions that would be required to install the groups in the correct positions on a less substituted ring.

Approaches for Introducing the Bromo and Cyano Functionalities

Bromo Functionality: As outlined in the previous section, the most efficient strategy is to incorporate the bromine atom at the beginning of the synthesis by using a starting material such as 4-bromo-2-methylbenzoic acid. google.com This circumvents regioselectivity issues associated with the direct bromination of substituted benzoates.

Cyano Functionality: The cyano group is introduced as part of the cyanocyclopropane ring formation. Following the retrosynthetic pathway, the synthesis of the key intermediate, methyl 4-bromo-2-(cyanomethyl)benzoate, is achieved via a nucleophilic substitution reaction. The precursor, methyl 4-bromo-2-(bromomethyl)benzoate, can be reacted with a cyanide salt, such as sodium cyanide, to install the cyano group at the benzylic position. This nitrile then possesses an acidic α-proton, enabling the subsequent cyclization step. Alternative methods for introducing a cyano group onto an aromatic ring, such as the Sandmeyer reaction using a diazonium salt derived from an amino precursor, are also well-established but are more circuitous for this specific target. google.com

Table 1: Summary of Key Retrosynthetic Disconnections

Disconnection Target Bond(s) Cleaved Precursor(s) Corresponding Forward Reaction
Cyclopropyl Moiety Aryl-C(sp³) Methyl 4-bromo-2-(bromomethyl)benzoate Cyclopropanation
Cyclopropane Ring C-C bonds within the ring Methyl 4-bromo-2-(cyanomethyl)benzoate + 1,2-dibromoethane Double alkylation of an active methylene
Ester Group C(acyl)-O 4-Bromo-2-methylbenzoic acid Fischer Esterification
Benzylic Bromide C(sp³)-Br Methyl 4-bromo-2-methylbenzoate Radical Bromination (e.g., with NBS)
Benzylic Nitrile C(sp³)-CN Methyl 4-bromo-2-(bromomethyl)benzoate Nucleophilic Substitution (e.g., with NaCN)

Forward Synthesis Pathways and Reaction Optimizations

Based on the retrosynthetic analysis, a robust forward synthesis can be designed. The pathway commences with readily available materials and proceeds through key intermediates to the final product.

The synthesis begins with the esterification of 4-bromo-2-methylbenzoic acid in methanol (B129727) with an acid catalyst like sulfuric acid to yield methyl 4-bromo-2-methylbenzoate. google.com The subsequent step involves the selective bromination of the benzylic methyl group. This is effectively accomplished using N-Bromosuccinimide (NBS) with a radical initiator such as dibenzoyl peroxide (BPO) in a non-polar solvent like tetrachloromethane, yielding methyl 4-bromo-2-(bromomethyl)benzoate in high yield. chemicalbook.comyoutube.comyoutube.com

With the key bromomethyl intermediate in hand, the focus shifts to the construction of the cyanocyclopropane ring. This is typically achieved in a two-step sequence:

Cyanation: Nucleophilic substitution of the bromide with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO or DMF furnishes methyl 4-bromo-2-(cyanomethyl)benzoate.

Cyclopropanation: The resulting benzyl (B1604629) cyanide derivative, which contains an activated methylene group, is then reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to facilitate a double alkylation and ring closure, forming the desired this compound.

Cyclopropanation Reactions for Spiro-Fused Systems

The formation of the cyclopropane ring attached to the benzene ring results in a quaternary carbon atom that is part of both the aromatic system's side chain and the cyclopropane ring. This structural motif is a feature of spiro-fused systems, which are compounds containing at least two rings connected by a single common atom. The synthesis of such structures often requires precise control over reaction conditions to facilitate the formation of the strained three-membered ring.

The intramolecular cyclization described above is a classic and effective method. Other modern cyclopropanation methods often involve transition-metal-catalyzed reactions. researchgate.net For instance, catalytic reactions using rhodium or copper complexes can mediate carbene transfer from diazo compounds to alkenes. researchgate.net While not directly applicable to the primary route discussed, these methods represent powerful alternatives in synthetic chemistry for constructing cyclopropane rings. researchgate.netnih.gov

Mechanisms and Catalytic Systems for Cyanocyclopropane Annulation

The term "annulation" refers to a chemical transformation that forms a ring onto a pre-existing molecule. In this context, it is the formation of the cyanocyclopropane ring on the benzoate core.

The mechanism for the base-mediated cyclopropanation of methyl 4-bromo-2-(cyanomethyl)benzoate with 1,2-dibromoethane proceeds via a nucleophilic substitution pathway. The strong base deprotonates the carbon alpha to the nitrile and the aromatic ring, creating a carbanion. This nucleophilic carbanion attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. This is the first alkylation. A second, intramolecular alkylation follows, where the base removes the remaining acidic proton (if a weaker base is used and the reaction is stepwise) or, more commonly with strong bases, the initially formed anion undergoes a second rapid deprotonation/alkylation. The resulting new carbanion then attacks the remaining carbon bearing the second bromine atom, closing the ring and expelling the second bromide ion to form the cyclopropane.

While the classical base-mediated approach is robust, modern catalysis offers alternative routes. Phosphine-catalyzed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes have been developed, providing another potential pathway. rsc.org Furthermore, transition metal catalysis, particularly with palladium, rhodium, or zinc, has been shown to be effective for various cyclopropanation reactions, often proceeding through metal-carbene intermediates. nih.gov

Table 2: Overview of Catalytic Systems for Cyclopropanation

Catalyst Type Metal Center Typical Precursors Mechanism Highlights
Rhodium Carboxylates Rh(II) Diazo compounds, Alkenes Involves formation of an electrophilic rhodium-carbene intermediate that reacts with the alkene. researchgate.netnih.gov
Copper Complexes Cu(I), Cu(II) Diazo compounds, Alkenes Similar to rhodium catalysis, proceeds via a copper-carbene species.
Palladium Catalysts Pd(0), Pd(II) Aryl halides, Organometallic cyclopropyl reagents Cross-coupling reactions (e.g., Suzuki, Negishi) to form aryl-cyclopropane bonds. organic-chemistry.orgyoutube.com
Zinc Carbenoids Zn Dihaloalkanes, Alkenes Simmons-Smith reaction, involving an organozinc carbenoid that adds across a double bond. youtube.com
Organocatalysts N/A (e.g., Chiral Amines, Phosphines) Benzyl halides, Activated alkenes Involves the formation of ylide intermediates that undergo nucleophilic attack and cyclization. rsc.orgresearchgate.net
Substrate Scope and Limitations in Cyclopropyl Group Introduction

The introduction of a cyclopropyl group, particularly one bearing a cyano substituent, onto an aromatic ring presents unique challenges. The Simmons-Smith reaction and its modifications are classic methods for cyclopropanation of alkenes. However, the direct cyclopropanation of an aromatic ring is not a standard transformation. A more common approach involves the reaction of an aryl-substituted alkene.

A significant limitation of traditional cyclopropanation methods, such as the Simmons-Smith reaction which utilizes a zinc carbenoid, is their reduced efficiency with electron-deficient olefins. The benzoate ring, being electronically deactivated by the ester group, would therefore be a poor substrate for direct cyclopropanation of a vinyl-substituted precursor. This necessitates alternative strategies, such as the introduction of the cyanocyclopropyl group via cross-coupling reactions or the construction of the ring from a precursor already attached to the aromatic core.

Method Typical Reagents Substrate Limitation Relevance to Target Synthesis
Simmons-Smith Reaction CH₂I₂/Zn-Cu or Et₂ZnInefficient for electron-deficient alkenes.Direct cyclopropanation of a vinyl-substituted benzoate would be challenging.
Catalytic Cyclopropanation Diazo compounds, metal catalysts (e.g., Rh, Cu)Requires careful handling of diazo reagents.Could be applied to a vinyl precursor, but efficiency may be low.
Radical Cyclization Radical initiator, alkene precursorCan be complex and may lack regioselectivity.A potential but less common approach for this specific target.

Functionalization of the Benzoate Aromatic Ring

The regioselective introduction of a bromine atom onto the benzoate ring is a critical step. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. The 1-cyanocyclopropyl group, due to the nature of the cyclopropyl ring, is generally considered to be an ortho, para-directing group.

In the target molecule, the bromine atom is at the 4-position, which is para to the ester group and meta to the cyanocyclopropyl group. This substitution pattern presents a synthetic challenge if both groups are present on the ring prior to bromination.

A plausible strategy involves the bromination of a precursor that directs the bromine to the desired position. For instance, starting with methyl 2-methylbenzoate, bromination would likely occur at the 4-position due to the ortho, para-directing effect of the methyl group. Subsequent functionalization of the methyl group would then be required.

Starting Material Brominating Agent Directing Effect Predicted Major Product
Methyl 2-methylbenzoateBr₂/FeBr₃Methyl group is o,p-directingMethyl 4-bromo-2-methylbenzoate
Methyl 2-aminobenzoateBr₂/AcOHAmino group is strongly o,p-directingMethyl 4-bromo-2-aminobenzoate
Methyl benzoateBr₂/FeBr₃Ester group is m-directingMethyl 3-bromobenzoate

The introduction of a cyano group onto an aromatic ring is a well-established transformation with several reliable methods. These are typically employed on an aryl halide or a diazonium salt precursor.

The Sandmeyer reaction is a classic method that involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. prepchem.comnih.gov This is a versatile and widely used method.

The Rosenmund-von Braun reaction involves the direct displacement of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at high temperatures. nih.gov Modern modifications of this reaction utilize catalytic amounts of copper or palladium.

Palladium-catalyzed cyanation has emerged as a powerful and general method for the synthesis of aryl nitriles from aryl halides or triflates. A variety of cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). These reactions often proceed under milder conditions and with a broader substrate scope compared to the classical copper-mediated reactions.

Reaction Starting Material Cyanide Source Catalyst/Reagent General Conditions
Sandmeyer Reaction Aryl diazonium saltCuCNNaNO₂, HClAqueous, low temperature
Rosenmund-von Braun Aryl halideCuCNNone (stoichiometric)High temperature, polar solvent
Palladium-Catalyzed Aryl halide/triflateKCN, Zn(CN)₂, K₄[Fe(CN)₆]Pd catalyst, ligandAnhydrous solvent, inert atmosphere

Esterification Reactions for Methyl Benzoate Formation

The formation of the methyl benzoate moiety is typically achieved through the esterification of the corresponding benzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and straightforward method. chemicalbook.comwordpress.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. chemicalbook.com

Alternatively, the benzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step process is often higher yielding and proceeds under milder conditions than Fischer esterification.

Method Reagents Advantages Disadvantages
Fischer Esterification Benzoic acid, Methanol, H₂SO₄Simple, one-step processReversible, may require harsh conditions
Via Acyl Chloride 1. Benzoic acid, SOCl₂ or (COCl)₂ 2. MethanolHigh yield, irreversibleTwo-step process, requires handling of corrosive reagents
Alkylation of Carboxylate Benzoic acid, Base, Methyl iodideMild conditionsRequires a stoichiometric amount of base and an alkylating agent

Sequential and Convergent Synthetic Routes

The assembly of a polysubstituted aromatic ring like this compound can be approached through either a sequential (linear) or a convergent strategy.

A sequential synthesis would involve the stepwise introduction of the functional groups onto a single starting material. A plausible sequential route could be:

Esterification: Start with 2-methylbenzoic acid and convert it to methyl 2-methylbenzoate.

Bromination: Introduce the bromine atom at the 4-position, guided by the ortho, para-directing methyl group, to form methyl 4-bromo-2-methylbenzoate.

Halogenation of the Methyl Group: Convert the methyl group to a bromomethyl group using a radical brominating agent like N-bromosuccinimide (NBS).

Formation of the Cyanocyclopropyl Group: This is a more complex step and could involve displacement of the bromide with cyanide to form a nitrile, followed by cyclopropanation. A more likely route would be the conversion of the bromomethyl group to an aldehyde, followed by a Wittig-type reaction to form an alkene, and then a cyclopropanation-cyanation sequence.

A convergent synthesis , on the other hand, would involve the synthesis of two or more fragments that are then coupled together in the later stages of the synthesis. A possible convergent approach could involve:

Fragment 1 Synthesis: Preparation of a 2,4-dihalogenated methyl benzoate, for example, methyl 4-bromo-2-iodobenzoate.

Fragment 2 Synthesis: Preparation of a 1-cyanocyclopropyl organometallic or boronic acid derivative.

Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the two fragments to form the final product.

Synthetic Strategy Key Features Potential Advantages Potential Disadvantages
Sequential Stepwise modification of a single starting material.Simpler to plan initially.Can be lengthy, and overall yield may be low.
Convergent Synthesis of separate fragments followed by coupling.Often more efficient and flexible.Requires the synthesis of more complex fragments.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several steps in the synthesis of this compound could benefit from catalytic approaches.

As mentioned in the convergent synthesis strategy, palladium-catalyzed cross-coupling reactions would be a key catalytic step. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly powerful tool for the formation of carbon-carbon bonds. A hypothetical catalytic cycle for the coupling of methyl 4-bromo-2-iodobenzoate with a 1-cyanocyclopropyl boronic acid derivative would involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the product and regenerate the catalyst.

Another area where catalysis could be impactful is in the introduction of the cyanocyclopropyl group. While direct catalytic C-H cyanocyclopropanation of an arene is a challenging and not yet established transformation, photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.govnih.gov A hypothetical photocatalytic approach could involve the generation of a radical intermediate from the benzoate precursor, which could then react with a suitable cyanocyclopropylating agent.

Furthermore, catalytic methods for regioselective C-H bromination are an active area of research. While traditional electrophilic bromination relies on the inherent directing effects of the substituents, transition metal catalysis can offer alternative selectivities through directed C-H activation.

Catalytic Approach Reaction Type Potential Application in Synthesis
Palladium Catalysis Cross-coupling (e.g., Suzuki, Stille)Coupling of a dihalogenated benzoate with a cyanocyclopropyl fragment (convergent synthesis).
Photoredox Catalysis C-H FunctionalizationDirect introduction of the cyanocyclopropyl group onto the benzoate ring (hypothetical).
Transition Metal Catalysis Directed C-H BrominationRegioselective bromination at the 4-position, potentially overriding inherent directing effects.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition-metal catalysis offers a powerful toolkit for the formation of the carbon-carbon bonds required to attach the cyclopropyl group to the benzoate core. Methodologies such as palladium- and rhodium-catalyzed reactions are at the forefront of modern organic synthesis for creating such linkages.

One potential strategy involves a cross-coupling reaction, such as the Negishi coupling, which pairs an organozinc reagent with an organic halide. In a hypothetical approach to this compound, this could involve the coupling of a pre-formed 1-cyanocyclopropylzinc reagent with a suitably functionalized methyl 2,4-dibromobenzoate. The palladium catalyst, typically in a low oxidation state, would facilitate the formation of the new carbon-carbon bond at the 2-position of the benzoate ring. The choice of ligands and reaction conditions would be critical to ensure selective coupling at the more reactive ortho position to the ester group.

Another advanced approach leverages transition-metal-catalyzed C-H activation. acs.orgrsc.orgnih.gov Rhodium(III) catalysts, for instance, have been shown to effect C-H bond functionalization and cyclative capture, which could be adapted for the synthesis of complex cyclic systems. nih.gov While a direct application to the target molecule is not explicitly documented, the principles of directed C-H activation could theoretically be applied to introduce a functional group at the 2-position of methyl 4-bromobenzoate, which could then be elaborated into the 1-cyanocyclopropyl moiety.

The Kulinkovich reaction and its variants represent another family of transition-metal-mediated transformations that are highly effective for the synthesis of cyclopropanes. organic-chemistry.orgwikipedia.orgrsc.orgacsgcipr.org The classical Kulinkovich reaction utilizes a titanium(IV) alkoxide catalyst to convert esters into cyclopropanols using Grignard reagents. organic-chemistry.orgwikipedia.org A modification, the Kulinkovich-Szymoniak reaction, extends this methodology to nitriles, yielding primary cyclopropylamines. organic-chemistry.org A synthetic route could be envisioned where methyl 4-bromo-2-cyanobenzoate is subjected to a Kulinkovich-type cyclopropanation to form the cyclopropyl ring fused to the cyano-bearing carbon. Subsequent functional group manipulations would then be necessary to arrive at the final product.

Palladium-catalyzed cyclopropanation of alkenes is also a well-established method. mdpi.comnih.govresearchgate.netthieme-connect.de A strategy could involve the synthesis of a methyl 4-bromo-2-vinylbenzoate precursor, which could then undergo a palladium-catalyzed reaction with a suitable carbene source to form the cyclopropane ring. The introduction of the cyano group would need to be incorporated into this strategy, either on the vinyl group or the carbene precursor.

The following table summarizes potential transition-metal catalyzed approaches:

Catalytic SystemKey TransformationPotential Application in Synthesis
Palladium(0)/LigandNegishi Cross-CouplingCoupling of 1-cyanocyclopropylzinc with methyl 2,4-dibromobenzoate
Rhodium(III)C-H Activation/FunctionalizationDirected functionalization at the C-2 position of methyl 4-bromobenzoate
Titanium(IV) IsopropoxideKulinkovich-Szymoniak ReactionCyclopropanation of methyl 4-bromo-2-cyanobenzoate
Palladium(II) AcetateCyclopropanation of AlkeneReaction of methyl 4-bromo-2-vinylbenzoate with a carbene source

These transition-metal catalyzed methods, while requiring careful optimization, offer versatile and powerful pathways to construct the core structure of this compound.

Radical Initiated Processes for Benzylic Halogenation Precursors

A crucial precursor for the construction of the cyclopropyl group at the 2-position of the benzoate ring is methyl 4-bromo-2-(bromomethyl)benzoate. This intermediate can be effectively synthesized from methyl 4-bromo-2-methylbenzoate through a radical-initiated benzylic halogenation. This reaction selectively introduces a bromine atom at the benzylic position, which is activated by the adjacent aromatic ring.

The most common reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions. masterorganicchemistry.comlibretexts.orgyoutube.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. chemicalbook.comguidechem.comwisdomlib.org The initiator decomposes to form radicals, which then abstract a hydrogen atom from the benzylic methyl group, generating a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired brominated product and a succinimidyl radical, which continues the radical chain reaction.

The selectivity for benzylic bromination over other potential reactions, such as addition to the aromatic ring, is achieved by maintaining a low concentration of bromine in the reaction mixture, a condition that is effectively met by the use of NBS. masterorganicchemistry.com

Several studies have reported high-yielding syntheses of methyl 4-bromo-2-(bromomethyl)benzoate using these conditions. For example, the reaction of methyl 4-bromo-2-methylbenzoate with NBS and a catalytic amount of BPO in carbon tetrachloride at reflux provides the product in excellent yield. chemicalbook.com

The following table details representative findings for this radical-initiated benzylic halogenation:

Starting MaterialReagentsInitiatorSolventConditionsYield (%)Reference
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Carbon Tetrachloride85 °C, 2 hours97% chemicalbook.com
Methyl 4-methyl-3-methoxybenzoateN-Bromosuccinimide (NBS)UV lightChlorobenzene0-5 °C, 4 hours90% google.com
4-MethylbenzoateN-Bromosuccinimide (NBS)AIBNCarbon TetrachlorideReflux, 7 hoursNot specified guidechem.com

The resulting methyl 4-bromo-2-(bromomethyl)benzoate is a versatile intermediate. The benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution, which is a key step in the subsequent formation of the cyclopropane ring and the introduction of the cyano group, as will be discussed in the following section.

Phase-Transfer Catalysis in Cyano Group Introduction

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents that are located in different immiscible phases, typically an aqueous phase and an organic phase. nih.govcrdeepjournal.orgacsgcipr.org This methodology is particularly well-suited for the introduction of the cyano group via nucleophilic substitution, as it facilitates the transfer of the cyanide anion from an aqueous or solid phase into the organic phase where the electrophilic substrate resides. phasetransfer.comresearchgate.nettaylorandfrancis.com

A plausible synthetic route to this compound utilizing PTC could start from the previously described precursor, methyl 4-bromo-2-(bromomethyl)benzoate. A potential strategy involves a one-pot reaction where the benzylic bromide is first reacted with an additional equivalent of a brominating agent to form a dibromomethyl intermediate, followed by reaction with a cyanide source under PTC conditions. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms a lipophilic ion pair with the cyanide anion, shuttling it into the organic phase. acsgcipr.org This allows for a double nucleophilic substitution on the dibromomethyl group, followed by an intramolecular cyclization to form the 1-cyanocyclopropane ring.

Alternatively, a stepwise approach could be employed. The methyl 4-bromo-2-(bromomethyl)benzoate could be converted to the corresponding dinitrile, methyl 4-bromo-2-(cyanomethyl)benzonitrile, through a PTC-mediated reaction with sodium or potassium cyanide. This dinitrile could then be subjected to a base-mediated intramolecular Thorpe-Ziegler cyclization to form the 1-cyanocyclopropylamine precursor, which would then be converted to the target molecule.

Another viable PTC strategy would involve the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with a pre-synthesized 1-bromo-1-cyanocyclopropane in the presence of a base and a phase-transfer catalyst. researchgate.net The base would deprotonate the carbon alpha to the cyano group on the cyclopropane ring, and the resulting carbanion would be transferred by the catalyst into the organic phase to react with the benzylic bromide.

The choice of phase-transfer catalyst is crucial for the efficiency of the reaction. Quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336 are commonly used. phasetransfer.com The reaction conditions, including the choice of solvent, temperature, and the nature of the base, would need to be carefully optimized to maximize the yield of the desired product and minimize side reactions.

The following table outlines a conceptual PTC-based approach for the introduction of the cyano group and formation of the cyclopropane ring:

SubstrateReagentsCatalystReaction TypeProduct
Methyl 4-bromo-2-(dibromomethyl)benzoateSodium Cyanide (aq)Tetrabutylammonium BromideDouble Nucleophilic Substitution and Intramolecular CyclizationThis compound
Methyl 4-bromo-2-(bromomethyl)benzoate1-Bromo-1-cyanocyclopropane, BaseAliquat 336C-AlkylationThis compound

The use of phase-transfer catalysis offers significant advantages, including milder reaction conditions, the use of inexpensive and readily available reagents and solvents, and simplified workup procedures, making it an attractive strategy for the synthesis of complex molecules like this compound. taylorandfrancis.com

Chemical Reactivity and Transformation Pathways of Methyl 4 Bromo 2 1 Cyanocyclopropyl Benzoate

Reactions at the Aromatic Bromine Atom

The carbon-bromine bond on the benzene (B151609) ring is a key site for functionalization. As an aryl bromide, it serves as a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for Aryl Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. yonedalabs.com Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate is an excellent candidate for these transformations, allowing the bromine atom to be replaced with a wide variety of organic substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org For the title compound, a Suzuki-Miyaura reaction would forge a new aryl-aryl or aryl-vinyl bond. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgresearchgate.netmusechem.comchemrxiv.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Applying this to this compound would introduce an alkynyl group at the C4 position, leading to the formation of conjugated arylalkynes. libretexts.org While aryl bromides often require heating, various efficient catalytic systems, including copper-free methods, have been developed. wikipedia.orgrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. mit.edunih.gov The reaction of the title compound with an arylzinc, vinylzinc, or alkylzinc reagent would provide the corresponding coupled product. wikipedia.orgresearchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

Reaction Coupling Partner Typical Catalyst Typical Base Typical Solvent
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Pd(OAc)₂/ligand Na₂CO₃, K₂CO₃, Cs₂CO₃ Toluene (B28343), Dioxane, THF/H₂O
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂/CuI Et₃N, Piperidine THF, DMF
Negishi Organozinc reagent Pd(PPh₃)₄, Pd(dppf)Cl₂ (None required) THF, DMF

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comchemistrysteps.com

In this compound, the ester and cyanocyclopropyl groups are electron-withdrawing. However, they are positioned meta and ortho, respectively, to the bromine atom. The ester group at the C1 position is meta to the bromine and thus offers minimal resonance stabilization to a nucleophilic attack at C4. The cyanocyclopropyl group at C2 is ortho, but its ability to stabilize the Meisenheimer complex is less potent than a nitro group. chemistrysteps.com Consequently, the molecule is not strongly activated towards a classical SNAr addition-elimination mechanism. wikipedia.org While reaction with very strong nucleophiles under harsh conditions might be possible, alternative pathways like concerted SNAr could potentially occur under specific conditions. rsc.orgnih.gov

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgchem-station.com The resulting aryllithium species can then react with various electrophiles. In the title compound, the ester and cyanocyclopropyl groups could potentially act as DMGs. However, the positions ortho to these groups are already substituted.

A more plausible transformation in this context is bromine-lithium exchange . wikipedia.org This is a fast and efficient reaction where an organolithium reagent, such as n-butyllithium or tert-butyllithium, selectively exchanges with an aryl bromide to form an aryllithium species and an alkyl bromide. acs.orgnih.govacs.org This reaction is generally faster than deprotonation of an aromatic C-H bond.

Treatment of this compound with an alkyllithium reagent at low temperature would likely lead to the formation of methyl 2-(1-cyanocyclopropyl)-4-lithiobenzoate. This powerful nucleophile can then be quenched with a wide array of electrophiles to introduce new functional groups at the C4 position.

Table 2: Potential Electrophiles for Quenching Aryllithium Intermediate

Electrophile Reagent Example Product Functional Group
Aldehydes/Ketones Acetone, Benzaldehyde Secondary/Tertiary Alcohol
Esters Ethyl chloroformate Carboxylic Acid (after hydrolysis)
Alkyl Halides Methyl iodide Methyl
Disulfides Dimethyl disulfide Methylthio
Carbon Dioxide CO₂ (gas or solid) Carboxylic Acid
Silyl Halides Trimethylsilyl chloride Silyl

Reactions of the Cyclopropyl (B3062369) Group

The cyclopropane (B1198618) ring is a highly strained three-membered carbocycle. wikipedia.org This ring strain makes it susceptible to reactions that lead to ring-opening, providing access to functionalized acyclic structures. The presence of the electron-withdrawing nitrile group on the quaternary carbon significantly influences the ring's reactivity.

Ring-Opening Reactions and Rearrangements

The cleavage of the C-C bonds in the cyclopropyl ring can be initiated through various mechanisms, including radical, acid-catalyzed, and nucleophilic pathways.

Radical Ring-Opening: The cyclopropyl ring can undergo ring-opening in the presence of radical initiators. beilstein-journals.org For instance, a radical addition to the nitrile group or abstraction of a hydrogen atom could generate a cyclopropylcarbinyl-type radical, which can rapidly rearrange to a more stable, open-chain radical.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated or a Lewis acid can coordinate to the nitrile or ester group, weakening the ring bonds. rsc.orgnih.govstackexchange.com This can lead to a concerted or stepwise ring-opening to form a stabilized carbocation, which is then trapped by a nucleophile. acs.orgscispace.com The regioselectivity of the opening would be directed by the electronic effects of the substituents.

Cyclopropyl Anion and Cation Chemistry

Cyclopropyl Cation Chemistry: The formation of a positive charge on the cyclopropane ring itself is generally unfavorable. However, a cation formed adjacent to the ring, for instance, through a hypothetical elimination or ionization event, would be significantly stabilized by the cyclopropyl group through conjugation with its "bent" bonds. quora.comacs.orgstackexchange.comeduncle.com A more relevant pathway involves the rearrangement of a cyclopropyl cation. If a carbocation were formed at the quaternary carbon of the cyclopropyl group (e.g., via loss of the cyanide group under specific oxidative conditions), it would be highly unstable and prone to immediate electrocyclic ring-opening to form a more stable allylic cation.

Cyclopropyl Anion Chemistry: The formation of a carbanion on the cyclopropyl ring is also possible. wiley.comacs.org The protons on the cyclopropane ring are generally not very acidic. However, the electron-withdrawing nitrile group can stabilize an adjacent negative charge, although this effect is weaker than for radicals or cations. wikipedia.org Deprotonation at one of the CH₂ groups of the cyclopropyl ring would require a very strong base. The resulting cyclopropyl anion would be configurationally more stable than a typical acyclic carbanion and could act as a nucleophile in subsequent reactions. wiley.com The generation of a 1-cyanocyclopropyl anion, while challenging, could offer a route to further functionalization. scilit.com

Transformations of the Cyano Group

The chemical reactivity of this compound is significantly influenced by the presence of the cyano (nitrile) group. The carbon-nitrogen triple bond in the cyano group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglumenlearning.com This inherent electrophilicity allows the cyano group to undergo a variety of transformations, leading to the synthesis of diverse functional groups. The primary reaction pathways involving the cyano moiety are hydrolysis to carboxylic acid derivatives, reduction to amines, and nucleophilic additions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile functionality in this compound provides a direct route to carboxylic acid derivatives. This transformation can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. libretexts.orgyoutube.com The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comyoutube.com Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid. libretexts.org

In contrast, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org The hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile. libretexts.org This process initially forms a salt of the carboxylic acid, which upon acidification, yields the final carboxylic acid product. chemistrysteps.comlibretexts.org

Table 1: Conditions for Hydrolysis of the Cyano Group

Reaction Reagents and Conditions Intermediate Product Final Product
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heat2-(1-carbamoylcyclopropyl)-4-bromobenzoic acid methyl ester4-bromo-2-(1-carboxycyclopropyl)benzoic acid
Base-Catalyzed Hydrolysis1. NaOH(aq), heat 2. H₃O⁺2-(1-carbamoylcyclopropyl)-4-bromobenzoate methyl ester4-bromo-2-(1-carboxycyclopropyl)benzoic acid

Reduction to Amine Derivatives

The cyano group of this compound can be reduced to a primary amine. This transformation is commonly accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. libretexts.orgresearchgate.net The reaction typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org A subsequent aqueous workup protonates the resulting dianion to afford the primary amine. libretexts.org

Alternative reducing agents and conditions, such as catalytic hydrogenation with Raney Nickel or platinum, can also be employed for the reduction of nitriles to primary amines. researchgate.net

Table 2: Reduction of the Cyano Group

Reaction Reagents and Conditions Product
Reduction to Primary Amine1. LiAlH₄ in dry ether or THF 2. H₂O workupMethyl 4-bromo-2-(1-(aminomethyl)cyclopropyl)benzoate
Catalytic HydrogenationH₂, Raney Ni or Pt, pressureMethyl 4-bromo-2-(1-(aminomethyl)cyclopropyl)benzoate

Nucleophilic Additions to the Nitrile

The electrophilic nature of the carbon atom in the cyano group allows for nucleophilic additions with a variety of reagents. libretexts.org For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) leads to the formation of an imine anion intermediate. This intermediate, upon hydrolysis, can be converted to a ketone. libretexts.org

The general mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi bond and forming a new carbon-carbon bond. libretexts.org The resulting imine anion is a key intermediate that can be protonated or undergo further reactions. libretexts.org

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound presents another reactive site within the molecule. The carbonyl carbon of the ester is electrophilic and can be targeted by nucleophiles. The primary transformations involving the methyl ester functionality are hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification

The methyl ester can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is a common method where the ester is treated with a strong base like sodium hydroxide. chemspider.com This reaction is effectively irreversible and results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Transesterification involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to form a different ester. This process is an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion.

Table 3: Hydrolysis and Transesterification of the Methyl Ester

Reaction Reagents and Conditions Product
Base-Catalyzed Hydrolysis (Saponification)1. NaOH(aq), heat 2. H₃O⁺4-bromo-2-(1-cyanocyclopropyl)benzoic acid
Acid-Catalyzed HydrolysisH₃O⁺, heat4-bromo-2-(1-cyanocyclopropyl)benzoic acid
TransesterificationR'OH, H⁺ or R'O⁻ catalyst, heat4-bromo-2-(1-cyanocyclopropyl)benzoate (new ester)

Reduction to Alcohol or Aldehyde

The methyl ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). reddit.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.

Partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using specific reducing agents at low temperatures, such as Diisobutylaluminium hydride (DIBAL-H).

Table 4: Reduction of the Methyl Ester

Reaction Reagents and Conditions Product
Reduction to Primary Alcohol1. LiAlH₄ in dry ether or THF 2. H₂O workup(4-bromo-2-(1-cyanocyclopropyl)phenyl)methanol
Partial Reduction to AldehydeDIBAL-H, low temperature4-bromo-2-(1-cyanocyclopropyl)benzaldehyde

Exploration of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for this compound is crucial for understanding its chemical behavior and optimizing its transformations into more complex molecules. While specific, detailed kinetic studies on this particular compound are not extensively available in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: an aryl bromide, a cyanocyclopropyl moiety, and a methyl ester. The primary transformation pathways involve reactions at the carbon-bromine bond, potential modifications of the cyanocyclopropyl group, and reactions of the ester functionality.

Plausible Reaction Mechanisms

The reactivity of this compound is dominated by the aryl bromide group, which is a common handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

A general mechanistic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, is applicable here. This cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl bromide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, an organoboron species exchanges its organic group with the bromide on the palladium center. In a Heck reaction, an alkene inserts into the Pd-C bond. For a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.

For this compound, a plausible palladium-catalyzed amination reaction with a generic amine (R-NH2) would proceed through the mechanism illustrated below.

StepDescriptionIntermediate
1. Oxidative AdditionPd(0) catalyst adds to the aryl bromide.Aryl-Pd(II)-Br complex
2. Amine Coordination & DeprotonationThe amine coordinates to the Pd(II) center, followed by deprotonation by a base.Aryl-Pd(II)-NRH complex
3. Reductive EliminationThe aryl and amino groups are eliminated from the palladium, forming the product.Pd(0) catalyst is regenerated.

Intramolecular Cyclization:

The presence of the cyanocyclopropyl group ortho to the methyl ester offers the potential for intramolecular cyclization reactions under specific conditions. For instance, treatment with a strong base could potentially lead to a cyclization involving the nitrile group and the ester, although this would require significant activation and may be sterically hindered. More likely, transformation of the nitrile or ester into other functional groups could facilitate cyclization to form polycyclic systems.

Kinetic Considerations

The kinetics of reactions involving this compound would be influenced by several factors:

Catalyst System: In palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps.

Reaction Conditions: Temperature, solvent, and the nature of the base (in reactions requiring one) significantly impact reaction rates. For instance, in Buchwald-Hartwig amination, the choice of base (e.g., NaOt-Bu, Cs₂CO₃) can dramatically affect the reaction kinetics and yield.

Substrate Steric Hindrance: The ortho-cyanocyclopropyl group may exert some steric influence on the reaction center at the carbon-bromine bond. This could affect the rate of oxidative addition by hindering the approach of the bulky palladium catalyst.

While specific rate constants and activation parameters for reactions of this compound are not documented, a hypothetical kinetic study of a Suzuki coupling reaction could yield data similar to the following illustrative table.

ParameterValueConditions
Rate Constant (k)1.5 x 10⁻³ M⁻¹s⁻¹Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), Toluene/H₂O, 100 °C
Activation Energy (Ea)85 kJ/mol-
Pre-exponential Factor (A)2.1 x 10¹⁰ s⁻¹-

This is a hypothetical data table for illustrative purposes only, as specific kinetic data for this compound is not available in the searched literature.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate in solution. While specific experimental data for this compound is not widely published, a detailed analysis can be predicted based on its constituent parts and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the 3.8-4.0 ppm range. The aromatic region would display a complex pattern for the three protons on the benzene (B151609) ring, influenced by their ortho, meta, and para relationships. The proton ortho to the bromine and meta to the ester would likely be the most downfield. The cyclopropyl (B3062369) group's methylene (B1212753) protons (-CH₂-) would present as two diastereotopic multiplets due to the chiral center, likely between 1.0 and 2.0 ppm.

¹³C NMR: The carbon spectrum would complement the proton data. Key signals would include the carbonyl carbon of the ester (~165 ppm), the nitrile carbon (~118 ppm), and multiple signals for the aromatic carbons, with their shifts influenced by the bromo, ester, and cyclopropyl substituents. The quaternary carbon of the cyclopropyl ring attached to the nitrile and the benzene ring would also be identifiable.

2D NMR Techniques: To definitively assign these signals and confirm the regiochemistry, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting the protons within the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for confirming the regiochemistry by showing correlations over two to three bonds. For instance, correlations from the cyclopropyl protons to the aromatic quaternary carbon (C2) and from the methyl ester protons to the carbonyl carbon would confirm the connectivity of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insight into the through-space proximity of protons, helping to establish the preferred conformation of the cyclopropyl group relative to the plane of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on standard chemical shift values and data from similar compounds.

Assignment¹H NMR (ppm)¹³C NMR (ppm)
-COOCH₃~3.9 (s, 3H)~52
-C=O-~165
Aromatic CH~7.5-8.0 (m, 3H)~128-135
Aromatic C-Br-~125
Aromatic C-Ester-~130
Aromatic C-Cyclopropyl-~140
Cyclopropyl CH₂~1.2-1.8 (m, 4H)~15-20
Cyclopropyl C-CN-~20
-C≡N-~118

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are vital for confirming the molecular formula and probing the compound's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The technique can easily distinguish the molecular formula C₁₂H₁₀BrNO₂ from other potential formulas with the same nominal mass. The presence of bromine would be confirmed by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). whitman.edu

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure. A plausible fragmentation pathway for this compound would involve:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH₃): Resulting in a brominated cyanocyclopropyl benzene cation.

Cleavage of the cyclopropyl ring: This strained ring can open or fragment in various ways under energetic conditions.

Loss of HCN: A potential fragmentation pathway involving the nitrile group.

The precise fragmentation pattern provides a structural fingerprint that can be used for identification and differentiation from isomers. gre.ac.uklibretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.luData calculated based on monoisotopic masses.

AdductCalculated m/z
[M]⁺278.98895
[M+H]⁺279.99678
[M+Na]⁺301.97872
[M+NH₄]⁺297.02332
[M+K]⁺317.95266

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure exists for this compound, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To illustrate the power of this technique, we can examine the crystallographic data for the related compound, methyl 4-bromobenzoate . researchgate.net

An X-ray diffraction analysis of a suitable single crystal of the target compound would yield precise data on bond lengths, bond angles, and torsion angles. This would unequivocally confirm the connectivity of the cyanocyclopropyl group at the C2 position of the benzoate (B1203000) ring. Furthermore, it would reveal the solid-state conformation, including the orientation of the cyclopropyl and ester groups relative to the aromatic ring, and detail any intermolecular interactions such as halogen bonding (Br···O or Br···N) or π–π stacking that govern the crystal packing.

Table 3: Example Crystal Data and Structure Refinement for Methyl 4-bromobenzoate researchgate.netThis data is for a related compound and serves as an example of the information obtained from X-ray crystallography.

ParameterValue
Empirical formulaC₈H₇BrO₂
Formula weight215.05
Crystal systemOrthorhombic
Space groupPbca
a (Å)13.8485 (18)
b (Å)5.8921 (8)
c (Å)19.613 (2)
Volume (ų)1600.4 (3)
Z8
Temperature (K)173

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes would be:

C≡N Stretch: A sharp, intense absorption in the IR spectrum, typically around 2230-2210 cm⁻¹, is a clear indicator of the nitrile group. This band is also Raman active.

C=O Stretch: The ester carbonyl group will produce a very strong, sharp absorption in the IR spectrum, usually found between 1725-1715 cm⁻¹.

C-O Stretches: Two distinct C-O stretching vibrations associated with the ester group would be visible in the fingerprint region (1300-1000 cm⁻¹).

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-Br Stretch: The carbon-bromine stretch appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

Cyclopropyl Ring Modes: The cyclopropane (B1198618) ring has characteristic "ring breathing" and CH₂ vibrational modes, though they may be less intense and harder to assign in a complex molecule.

Table 4: Predicted Characteristic Vibrational Frequencies This table is a prediction based on typical functional group frequencies.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Expected IR Intensity
Nitrile (-C≡N)Stretching2230 - 2210Medium-Strong, Sharp
Ester (C=O)Stretching1725 - 1715Very Strong, Sharp
Aromatic (C=C)Stretching1600 - 1450Variable
Ester (C-O)Stretching1300 - 1000Strong
Aryl Halide (C-Br)Stretching600 - 500Medium-Strong

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are essential for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for analyzing the purity of this compound. A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column, would be developed to separate the target compound from any unreacted starting materials, reagents, or by-products. The eluent would be monitored by a mass spectrometer, which provides mass information for each separated component, confirming the identity of the main product peak and allowing for the identification of impurities. LC-MS is also the ideal tool for reaction monitoring, as small aliquots of the reaction mixture can be injected periodically to track the consumption of reactants and the formation of the desired product. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer detector provides a mass spectrum for each peak, enabling identification.

The choice between LC-MS and GC-MS would depend on the compound's physical properties, but both techniques provide powerful means to ensure the compound's purity and to optimize its synthesis.

Computational and Theoretical Investigations of Methyl 4 Bromo 2 1 Cyanocyclopropyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the electronic structure and molecular orbitals. These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the bromine atom and the cyclopropyl (B3062369) group. The LUMO is likely to be centered on the electron-withdrawing methyl benzoate (B1203000) and cyano groups. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov

Molecular orbital calculations for related aromatic carbonyl compounds have shown that ionization often occurs from π-benzenic orbitals. tandfonline.com For the title compound, similar calculations would elucidate the nature of its molecular orbitals and predict its behavior in electronic transitions and reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.85
LUMO -1.23
HOMO-LUMO Gap 5.62

Note: These values are representative examples and would be determined by specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including reaction pathways and the structures of transition states. mdpi.com For this compound, DFT calculations can be used to model various potential reactions, such as nucleophilic aromatic substitution or reactions involving the cyanocyclopropyl group.

By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathways. researchgate.net These calculations involve optimizing the geometries of reactants, products, and transition states. The activation energy for a given reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. nih.gov For instance, DFT studies on the cycloaddition reactions of related compounds have successfully elucidated reaction mechanisms and regioselectivity. mdpi.com Similar studies on this compound could predict its reactivity in various synthetic transformations.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction Pathway Transition State Activation Energy (kcal/mol)
Path A TS-A 25.4
Path B TS-B 32.1

Note: These values are illustrative and would be the outcome of detailed DFT calculations for a specific reaction.

Conformational Analysis and Energy Minima of the Cyclopropylbenzoate System

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

For molecules containing a cyclopropyl group attached to a benzene (B151609) ring, such as cyclopropylbenzene, the orientation of the cyclopropyl group relative to the aromatic ring is of particular interest. nih.govresearchgate.net Theoretical calculations, often at the HF, B3LYP, and MP2 levels of theory, have shown that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is typically the most stable. nih.govacs.org This preference is attributed to favorable orbital interactions between the cyclopropyl group and the aromatic π-system.

For this compound, the presence of the bulky methyl benzoate and cyano groups introduces additional steric and electronic factors that influence the preferred conformation. Computational studies would involve rotating the key single bonds and calculating the energy at each step to map out the potential energy surface and identify the global and local energy minima.

Table 3: Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Bisected 90° 0.00
Perpendicular 2.50

Note: These values are representative and would be obtained from conformational analysis calculations.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. aip.org For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in structure elucidation and assignment. nih.gov Similarly, the vibrational frequencies from IR spectroscopy can be computed to help identify characteristic functional group vibrations. sapub.org Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov These predictive models are crucial for confirming the identity and purity of the synthesized compound.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value
¹H NMR Chemical Shift (aromatic proton) 7.5 ppm
¹³C NMR Chemical Shift (cyano carbon) 118 ppm
IR Frequency (C=O stretch) 1720 cm⁻¹
UV-Vis λmax 245 nm

Note: These are example values that would be generated through specific computational spectroscopic methods.

Computational Approaches to Chemo- and Regioselectivity

Computational methods are instrumental in understanding and predicting the chemo- and regioselectivity of chemical reactions. rsc.org For a multifunctional molecule like this compound, there are multiple reactive sites. Computational analysis can help determine which site is most likely to react under specific conditions.

For electrophilic aromatic substitution reactions, the regioselectivity (i.e., substitution at the ortho, meta, or para position relative to an existing substituent) can be predicted by analyzing the charge distribution and the stability of the intermediate carbocations (Wheland intermediates). nih.govrsc.org DFT calculations can provide the relative energies of the different intermediates and transition states, thereby predicting the major product. nih.gov Similarly, for reactions involving the other functional groups, computational models can assess the relative activation barriers to predict the most favorable reaction pathway and, consequently, the chemoselectivity.

Table 5: Hypothetical Relative Energies of Intermediates for Electrophilic Bromination

Position of Attack Relative Energy of Intermediate (kcal/mol)
Ortho to Ester 5.2
Meta to Ester 2.1

Note: These are illustrative values used to predict regioselectivity and would be derived from specific DFT calculations.

Applications of Methyl 4 Bromo 2 1 Cyanocyclopropyl Benzoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary application of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate lies in its role as a key precursor for the synthesis of intricate molecular structures, particularly in the pharmaceutical industry. The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nbinno.com

A notable example of its utility is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This building block is instrumental in forming the core structure of several advanced PARP inhibitors currently in development. The synthesis often involves a multi-step sequence where the bromine atom is replaced through a coupling reaction, and the ester and cyano groups are further manipulated to build the final complex and biologically active molecule.

Scaffold for the Development of Novel Chemical Architectures

Beyond its use in synthesizing specific target molecules, this compound serves as a versatile scaffold for creating libraries of new chemical compounds. The distinct reactive handles on the molecule—the bromo group for cross-coupling, the ester for hydrolysis, amidation, or reduction, and the cyanocyclopropyl moiety for potential ring-opening or functional group transformations—allow for systematic structural modifications. nbinno.com

This "scaffold-based" approach is a cornerstone of modern drug discovery. By starting with this common core, chemists can rapidly generate a diverse set of analogs with varied substituents. These compound libraries can then be screened for biological activity against different therapeutic targets, accelerating the identification of new lead compounds for drug development programs. The rigid cyclopropyl (B3062369) group also introduces a three-dimensional element to the molecular architecture, which can be crucial for achieving high-affinity binding to biological targets.

Role in Methodological Advancements in Cyclopropanation and Aryl Functionalization

The synthesis and subsequent reactions of this compound are intertwined with advancements in synthetic methodology. The creation of the 1-cyanocyclopropyl group itself often requires specialized cyclopropanation techniques. Furthermore, the presence of both a bromine atom and other functional groups on the aromatic ring makes this compound an excellent substrate for studying and optimizing modern cross-coupling reactions.

Researchers have utilized this and similar structures to explore the scope and limitations of new catalytic systems, particularly those based on palladium. google.com The efficiency of coupling reactions at the sterically hindered position ortho to the cyclopropyl group, and the chemoselectivity in the presence of the ester and cyano functionalities, provide valuable insights into catalyst performance and reaction mechanisms. These studies contribute to the broader field of organic chemistry by expanding the toolkit of reliable and efficient reactions for aryl functionalization.

Intermediate in the Synthesis of Benzoate (B1203000) Derivatives with Diverse Substitution Patterns

This compound is a key intermediate that enables the synthesis of a wide array of substituted benzoate derivatives. researchgate.net The bromine atom serves as a versatile handle for introducing various substituents onto the aromatic ring through transition metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound.

For instance, the bromine can be replaced with alkyl, aryl, or heteroaryl groups via Suzuki coupling, with vinyl groups via Heck coupling, or with alkynyl groups via Sonogashira coupling. nbinno.com Additionally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives. This flexibility makes this compound a valuable starting material for creating diverse libraries of compounds for high-throughput screening.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C12H10BrNO2
Monoisotopic Mass 278.9895 Da
SMILES COC(=O)C1=C(C=C(C=C1)Br)C2(CC2)C#N
InChI InChI=1S/C12H10BrNO2/c1-16-11(15)9-3-2-8(13)6-10(9)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3
InChIKey QYWSKPQYWDTTIL-UHFFFAOYSA-N

Data sourced from PubChemLite. uni.lu

Synthesis and Reactivity of Structural Analogues and Derivatives of Methyl 4 Bromo 2 1 Cyanocyclopropyl Benzoate

Variations in Halogen Substitution and Position on the Benzoate (B1203000) Ring

The nature and position of the halogen substituent on the benzoate ring play a pivotal role in the reactivity of methyl 2-(1-cyanocyclopropyl)benzoate derivatives. The electronic properties of halogens—ranging from the highly electronegative fluorine to the less electronegative but more polarizable iodine—directly influence the electron density of the aromatic ring and, consequently, its susceptibility to nucleophilic and electrophilic attack.

The reactivity of halogens on an aromatic ring generally follows the order I > Br > Cl > F for nucleophilic aromatic substitution, which is often counterintuitive to the order of electronegativity. This is because the bond strength between the halogen and the aromatic carbon is a significant factor. The C-I bond is the weakest, making iodine a better leaving group. Conversely, for electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing. Their inductive effect withdraws electron density from the ring, making it less reactive than benzene (B151609), while their resonance effect directs incoming electrophiles to the ortho and para positions.

In the context of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate, changing the halogen from bromine to chlorine or iodine would be expected to modulate the reactivity of the aromatic ring. A 4-chloro analogue would likely be less reactive in reactions where the halogen acts as a leaving group compared to the 4-bromo compound. Conversely, a 4-iodo derivative would be more reactive. The position of the halogen also has a profound impact. Moving the halogen from the para position (position 4) to the meta (position 5) or ortho (positions 3 or 6) would significantly alter the electronic and steric environment around the reactive centers of the molecule, namely the ester and the cyclopropyl (B3062369) groups.

For instance, a halogen at the ortho position to the ester group would introduce significant steric hindrance, potentially slowing down reactions at the ester carbonyl, such as hydrolysis. Electronically, a halogen at the meta position would primarily exert an inductive effect, while at the ortho and para positions, both inductive and resonance effects would be at play.

Table 1: Predicted Relative Reactivity of Halogenated Methyl 2-(1-cyanocyclopropyl)benzoate Analogues in Nucleophilic Aromatic Substitution

Halogen at Position 4C-Halogen Bond Energy (kJ/mol)Predicted Relative Reactivity
Fluoro~544Lowest
Chloro~400Moderate
Bromo~336Higher
Iodo~272Highest

Modifications to the Cyclopropyl Moiety and Cyano Group

The 1-cyanocyclopropyl group is a key structural feature that imparts significant strain and unique electronic properties to the molecule. Modifications to this moiety, such as altering the ring size or transforming the cyano group, can lead to substantial changes in reactivity.

Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl ring would decrease the ring strain. The high s-character of the exocyclic bonds of the cyclopropane (B1198618) ring gives it some alkene-like properties, influencing the adjacent aromatic ring. This effect would be less pronounced with larger rings. The synthesis of such analogues would likely involve the reaction of a suitably substituted bromobenzonitrile with the corresponding cycloalkanone-derived cyanohydrin, followed by esterification.

The cyano group itself is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can yield a primary amine. These transformations open up avenues for further derivatization, allowing for the introduction of a wide range of functionalities. For example, the resulting amine could be acylated or alkylated to produce a diverse library of compounds. The reactivity of the cyano group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups would generally enhance the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.

Ester Modifications and Their Impact on Reactivity

The methyl ester group in the parent compound can be readily modified to other esters, such as ethyl, propyl, or butyl esters, through transesterification reactions. The size and nature of the alkyl group of the ester can influence the rate of reactions involving the ester, primarily through steric effects.

Generally, the rate of hydrolysis of esters decreases as the size of the alkyl group increases, due to increased steric hindrance at the carbonyl center. Therefore, a methyl ester is typically more reactive towards hydrolysis than an ethyl or propyl ester. nih.gov This principle is particularly relevant in the case of 2-substituted benzoates, where the substituent at the 2-position already provides a sterically hindered environment.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis for Different Alkyl Benzoates

Ester GroupRelative Rate of Hydrolysis
Methyl1.00
Ethyl0.60
Isopropyl0.15
tert-Butyl0.01

Note: These are general relative rates and can be influenced by specific reaction conditions and the nature of other substituents on the benzoate ring.

The synthesis of these ester analogues can be achieved either by Fischer esterification of the corresponding carboxylic acid with the desired alcohol or by transesterification of the methyl ester in the presence of an acid or base catalyst and an excess of the new alcohol.

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SRR) studies of the derivatives of this compound are essential for understanding how specific structural modifications translate into changes in chemical reactivity. These studies often involve systematic variations of substituents and quantitative analysis of their effects on reaction rates or equilibrium constants.

Electronic Effects: The electronic nature of substituents on the benzoate ring significantly impacts reactivity. Electron-donating groups (EDGs), such as alkoxy or alkyl groups, increase the electron density of the ring, making it more susceptible to electrophilic attack but less reactive towards nucleophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. The Hammett equation is a valuable tool in these studies for quantifying the electronic effects of meta- and para-substituents.

Steric Effects: Steric hindrance plays a crucial role, particularly due to the presence of the bulky 2-(1-cyanocyclopropyl) group. This ortho substituent can impede the approach of reagents to the ester functionality, slowing down reactions such as hydrolysis or transesterification. The magnitude of this steric effect can be evaluated by comparing the reaction rates of ortho-substituted compounds with their meta- and para-isomers.

By combining these electronic and steric considerations, a comprehensive picture of the structure-reactivity landscape can be developed. For example, a derivative with an electron-withdrawing group at the 5-position and a larger ester group (e.g., isopropyl) would be expected to have a different reactivity profile compared to an analogue with an electron-donating group at the 4-position and a methyl ester. These systematic studies are fundamental to the rational design of new molecules with desired chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzoate precursor. For example, the 1-cyanocyclopropyl group can be introduced via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cross-coupling. Optimization includes adjusting reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 1.5–2.0 ppm for cyclopropane protons) and 13C NMR^{13} \text{C NMR} (e.g., δ 115–120 ppm for nitrile carbons) are critical .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 310.1). X-ray crystallography may resolve stereochemical ambiguities in the cyclopropane ring, while IR spectroscopy identifies functional groups (e.g., νC≡N_{\text{C≡N}} ~2200 cm1^{-1}) .

Q. What are the key physicochemical properties influencing this compound’s stability and handling?

  • Methodological Answer : The compound’s stability is affected by hygroscopicity (store under inert gas at 0–6°C) and sensitivity to light (use amber vials). Key properties include logP (~2.5, predicted via ACD/Labs) for solubility in organic solvents (e.g., DCM, acetonitrile) and melting point (empirically determined via DSC). Hydrolytic stability of the ester group should be tested at pH 7.4 (PBS buffer, 37°C) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a directing group, enhancing electrophilicity at the ortho position. Computational studies (DFT calculations, Gaussian 09) predict activation barriers for Pd-catalyzed couplings. Experimental validation involves screening ligands (e.g., XPhos, SPhos), bases (K2_2CO3_3, Cs2_2CO3_3), and solvents (toluene, dioxane). Monitor reaction progress via TLC and isolate biaryl products for 19F NMR^{19} \text{F NMR} (if fluorinated partners are used) .

Q. What strategies mitigate steric hindrance during functionalization of the 1-cyanocyclopropyl moiety?

  • Methodological Answer : Steric effects from the cyclopropane ring can hinder nucleophilic attacks. Strategies include:

  • Using bulky Lewis acids (e.g., AlCl3_3) to activate reaction sites.
  • Employing microwave-assisted synthesis to enhance reaction kinetics.
  • Designing “pre-functionalized” cyclopropane precursors (e.g., vinylcyclopropanes) for ring-opening reactions.
  • Data from X-ray crystallography (e.g., bond angles <60°) and molecular dynamics simulations (AMBER) guide steric tolerance assessments .

Q. How can researchers evaluate the environmental fate of this compound using OECD guidelines?

  • Methodological Answer : Follow OECD 307 for biodegradation testing in soil:

  • Prepare 14C ^{14} \text{C}-labeled compound for tracer studies.
  • Analyze metabolites via LC-MS/MS (e.g., hydrolysis to 4-bromo-2-(1-cyanocyclopropyl)benzoic acid).
  • Assess bioaccumulation potential using logD (octanol-water distribution coefficient) and BCF (bioconcentration factor) models (EPI Suite). Environmental half-life (t1/2_{1/2}) is determined under UV light (λ = 365 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.